molecular formula C19H15Cl2NO3 B5156174 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione

3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione

Cat. No. B5156174
M. Wt: 376.2 g/mol
InChI Key: PZURDUUTXLANDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione (CTPD) is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione involves its ability to bind to and inhibit the activity of protein kinase C and calmodulin-dependent protein kinase II. This inhibition leads to a decrease in the phosphorylation of downstream targets, which can affect a variety of cellular processes. 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione can inhibit the proliferation of cancer cells and induce apoptosis. 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators in vitro and in vivo. In animal studies, 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been shown to have anti-tumor effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione in lab experiments is its specificity for protein kinase C and calmodulin-dependent protein kinase II. This allows researchers to investigate the role of these enzymes in cellular processes with greater precision. However, one limitation of using 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione is its potential toxicity, which can vary depending on the concentration and duration of exposure.

Future Directions

For research on 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione include investigating its potential use in the development of new therapeutic agents for cancer and inflammatory diseases. Additional studies are also needed to further elucidate the mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione and its effects on cellular processes. Finally, the development of new analogs of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione may lead to compounds with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione involves a multi-step process that begins with the reaction of 2-chlorobenzaldehyde with 2,3,5-trimethylphenol to form 2-(2,3,5-trimethylphenoxy)benzaldehyde. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-1-(2,3,5-trimethylphenoxy)ethanone. The final step involves the reaction of this intermediate with 2-chloro-1-(2-chlorophenyl)ethanone and sodium hydride to form 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione.

Scientific Research Applications

3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been studied for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes, including protein kinase C and calmodulin-dependent protein kinase II. These enzymes are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new therapeutic agents.

properties

IUPAC Name

3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3/c1-10-8-11(2)12(3)15(9-10)25-17-16(21)18(23)22(19(17)24)14-7-5-4-6-13(14)20/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZURDUUTXLANDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)pyrrole-2,5-dione

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